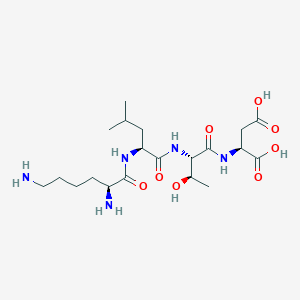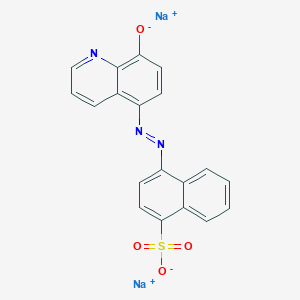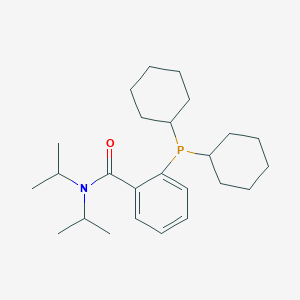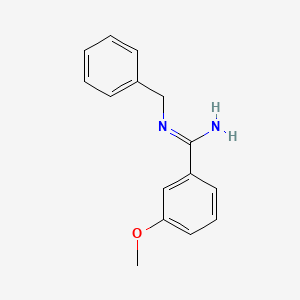
Erythrosine disodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erythrosine disodium, also known as Red No. 3, is an organoiodine compound and a derivative of fluorone. It is primarily used as a pink dye for food coloring, printing inks, biological stains, dental plaque disclosing agents, radiopaque mediums, sensitizers for orthochromatic photographic films, and visible light photoredox catalysts . The compound is the disodium salt of 2,4,5,7-tetraiodofluorescein and has a maximum absorbance at 530 nm in an aqueous solution .
準備方法
Synthetic Routes and Reaction Conditions: Erythrosine disodium is synthesized by iodinating fluorescein with sodium hydroxide solution to prepare fluorescein disodium salt. This is followed by adding four equivalents of iodine to it for an iodination reaction . The operation of this synthetic route is relatively simple and is the basis for the current industrial preparation of tetraiodofluorescein .
Industrial Production Methods: The industrial production of this compound involves dissolving fluorescein in sodium hydroxide solution to form the disodium salt, followed by iodination with iodine. The reaction is carried out under controlled conditions to ensure the complete iodination of fluorescein .
化学反応の分析
Types of Reactions: Erythrosine disodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also subject to photodegradation when exposed to light .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve replacing one or more iodine atoms with other substituents under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can yield various substituted fluorescein compounds .
科学的研究の応用
Erythrosine disodium has a wide range of scientific research applications:
Chemistry: It is used as a visible light photoredox catalyst in various chemical reactions.
Biology: this compound serves as a biological stain and a dental plaque disclosing agent.
Medicine: It is used in photodynamic therapy as a photosensitizer for the photodynamic killing of bacteria.
Industry: The compound is used in the production of printing inks and as a colorant in food products.
作用機序
Erythrosine disodium exerts its effects through its ability to absorb visible light and generate reactive oxygen species. In photodynamic therapy, the compound acts as a photosensitizer, absorbing light and transferring energy to oxygen molecules to produce singlet oxygen. This reactive oxygen species can then react with cellular constituents, leading to cell death . The molecular targets and pathways involved include the cellular membranes and DNA of the target organisms .
類似化合物との比較
特性
分子式 |
C20H8I4Na2O5 |
|---|---|
分子量 |
881.9 g/mol |
InChI |
InChI=1S/C20H8I4O5.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;; |
InChIキー |
DVUWFIWQOSNKQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I.[Na].[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane](/img/structure/B12517582.png)

![3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one](/img/structure/B12517602.png)
![1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)-](/img/structure/B12517607.png)




![6-Bromo-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12517614.png)
![[1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12517615.png)

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12517654.png)


